molecular formula C8H3Cl4FO4S B13422974 Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate CAS No. 23379-03-5

Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate

Cat. No.: B13422974
CAS No.: 23379-03-5
M. Wt: 356.0 g/mol
InChI Key: OCTQHHDGKHCYKV-UHFFFAOYSA-N
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Description

Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by the presence of a benzenesulfonyl fluoride group, a 3-chloro-4-hydroxy substitution, and a trichloroacetate moiety. Its unique structure imparts distinct chemical properties, making it valuable for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate typically involves multi-step organic reactions. One common method includes the sulfonation of benzene derivatives followed by chlorination and hydroxylation. The final step involves the introduction of the trichloroacetate group under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The presence of the sulfonyl fluoride group makes it susceptible to nucleophilic attack, leading to substitution reactions.

    Oxidation and reduction: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes, while reduction can convert it to an alcohol.

    Esterification and hydrolysis: The trichloroacetate group can participate in esterification reactions, forming esters, and can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

Common reagents used in these reactions include sodium hydroxide, sulfuric acid, and various organic solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions include substituted benzenes, esters, and various organic intermediates that can be further utilized in chemical synthesis.

Scientific Research Applications

Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate has diverse applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives and as a protecting group for hydroxyl functionalities.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an anti-inflammatory agent.

    Industry: It is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate involves its interaction with specific molecular targets. The sulfonyl fluoride group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition. The hydroxyl and trichloroacetate groups may also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • Benzenesulfonyl chloride, 3,4-dichloro-
  • Benzenesulfonyl fluoride, 4-chloro-3-nitro-
  • 3-Chloro-4-hydroxybenzenesulfonyl fluoride

Uniqueness

Benzenesulfonyl fluoride, 3-chloro-4-hydroxy-, trichloroacetate is unique due to its specific combination of functional groups, which imparts distinct reactivity and biological activity

Properties

CAS No.

23379-03-5

Molecular Formula

C8H3Cl4FO4S

Molecular Weight

356.0 g/mol

IUPAC Name

(2-chloro-4-fluorosulfonylphenyl) 2,2,2-trichloroacetate

InChI

InChI=1S/C8H3Cl4FO4S/c9-5-3-4(18(13,15)16)1-2-6(5)17-7(14)8(10,11)12/h1-3H

InChI Key

OCTQHHDGKHCYKV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)F)Cl)OC(=O)C(Cl)(Cl)Cl

Origin of Product

United States

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